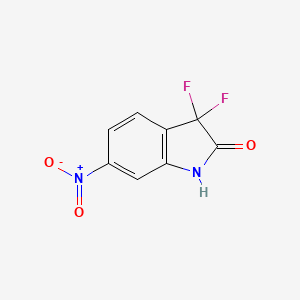

3,3-difluoro-6-nitro-2,3-dihydro-1H-indol-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,3-difluoro-6-nitro-2,3-dihydro-1H-indol-2-one is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Métodos De Preparación

The synthesis of 3,3-difluoro-6-nitro-2,3-dihydro-1H-indol-2-one can be achieved through several synthetic routes. One common method involves the reaction of indole-2,3-dione (isatin) with substituted bromoacetyl benzene, followed by cyclization . Direct fluorination using diethylaminosulfur trifluoride as a nucleophilic fluorinating reagent is also employed to introduce the difluoromethyl group . These methods provide a straightforward pathway to construct the compound in good yields.

Análisis De Reacciones Químicas

3,3-difluoro-6-nitro-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

3,3-difluoro-6-nitro-2,3-dihydro-1H-indol-2-one has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 3,3-difluoro-6-nitro-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily due to its ability to bind to multiple receptors with high affinity . This binding can modulate various cellular processes, leading to its observed therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparación Con Compuestos Similares

3,3-difluoro-6-nitro-2,3-dihydro-1H-indol-2-one can be compared with other similar compounds, such as:

1,3-Dihydroindol-2-one:

5,6-Difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene: This compound features difluoromethyl groups but differs in its overall structure and functional groups. The presence of the difluoromethyl and nitro groups in this compound makes it unique and contributes to its distinct chemical and biological properties.

Actividad Biológica

3,3-Difluoro-6-nitro-2,3-dihydro-1H-indol-2-one (CAS Number: 1393575-53-5) is a synthetic compound belonging to the indole family. Its unique structure, characterized by the presence of difluoro and nitro substituents, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound based on available literature, emphasizing its pharmacological implications, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a bicyclic indole framework with specific functional groups that may influence its reactivity and biological interactions.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound. These include:

The mechanisms through which this compound exerts its biological effects are still under investigation. However, insights can be drawn from the behavior of structurally similar compounds:

- Inhibition of Enzymatic Activity : Compounds with a similar structure have been shown to inhibit enzymes involved in cancer cell proliferation and survival pathways.

- Reactive Oxygen Species (ROS) Generation : Some indole derivatives induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies

Several case studies have explored the biological activity of related compounds:

Case Study 1: Antiproliferative Effects

A study evaluated the antiproliferative effects of various indole derivatives on human cancer cell lines. The results indicated that certain modifications to the indole structure significantly enhanced cytotoxicity against breast and lung cancer cells. The study highlighted the importance of substituents like nitro and fluoro groups in enhancing biological activity .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of nitro-substituted indoles. While this compound was not directly studied, related compounds demonstrated significant inhibition against Gram-positive and Gram-negative bacteria .

Data Table: Biological Activities of Indole Derivatives

| Compound Name | Activity Type | IC50 Value (µM) | Target Cell Line/Organism |

|---|---|---|---|

| Indole A | Anticancer | 25 | Breast Cancer Cells |

| Indole B | Antimicrobial | 30 | Staphylococcus aureus |

| Indole C | Anticancer | 15 | Colon Cancer Cells |

| Indole D | Antimicrobial | 20 | Escherichia coli |

Propiedades

IUPAC Name |

3,3-difluoro-6-nitro-1H-indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F2N2O3/c9-8(10)5-2-1-4(12(14)15)3-6(5)11-7(8)13/h1-3H,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMPRKGMAMVBODV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC(=O)C2(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.